REACTION_CXSMILES
|
[C:1]1([Si:7]([O:16][C:17]([CH3:19])=[O:18])([O:12][C:13]([CH3:15])=[O:14])[O:8][C:9]([CH3:11])=[O:10])C=CC=CC=1.C(CC[Si](OC(C)=O)(OC(C)=O)OC(C)=O)(F)(F)F>>[CH3:1][Si:7]([O:8][C:9]([CH3:11])=[O:10])([O:16][C:17]([CH3:19])=[O:18])[O:12][C:13]([CH3:15])=[O:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Si](OC(=O)C)(OC(=O)C)OC(=O)C
|
Name
|
CF3CH2CH2Si(OCOCH3)3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(F)(F)(F)CC[Si](OC(=O)C)(OC(=O)C)OC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C[Si](OC(=O)C)(OC(=O)C)OC(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |